7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 24415-66-5. Its linear formula is C6H5ClN4. The compound is stored in an inert atmosphere at temperatures between 2-8°C. It has a molecular weight of 168.59.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in various studies. For instance, one study developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- [1,2,4]triazolo [1,5-a]pyrimidines.
Molecular Structure Analysis
The molecular structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be represented by the InChI code: 1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H2,(H,8,9,10). The 3D structure of the compound can be viewed using Java or Javascript.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59 and is solid at room temperature. It is stored in an inert atmosphere at temperatures between 2-8°C.
Synthesis Analysis
One-pot synthesis: This method utilizes 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones to regioselectively synthesize 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines [].
Biginelli-like multicomponent reaction: This method allows for the regioselective synthesis of C-6 ester-substituted amino-triazolopyrimidines by fine-tuning the reaction conditions. Mild acidic conditions favor 5-aryl-7-methyl derivatives, while neutral ionic liquids shift the regioselectivity towards 7-aryl-5-methyl derivatives [].
Oxidative cyclization: 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones []. These can subsequently undergo a Dimroth rearrangement to form the corresponding [1,5-c] analogues.
Molecular Structure Analysis
Planar structure: Many triazolopyrimidine derivatives, such as ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate, exhibit a nearly planar bicyclic ring system [].
Hydrogen bonding: Intermolecular hydrogen bonding, particularly N–H···N interactions, commonly influences the crystal packing of these compounds, leading to the formation of various supramolecular assemblies [, ].
Influence of substituents: The type and position of substituents on the triazolopyrimidine core significantly impact the molecular structure and crystal packing. For example, different substituents can lead to varying N–H···N hydrogen bonding patterns, affecting the overall arrangement of molecules in the crystal lattice [].
Mechanism of Action
Tubulin inhibition: Some triazolopyrimidines exhibit anticancer activity by promoting tubulin polymerization and inhibiting the binding of vinca alkaloids to tubulin [].
Adenosine receptor antagonism: Certain triazolopyrimidine derivatives act as antagonists for adenosine receptors, specifically the A2A and A3 subtypes, which are involved in various physiological processes, including cardiovascular regulation and inflammation [].
cAMP phosphodiesterase inhibition: Some 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines demonstrate cardiovascular effects by inhibiting cAMP phosphodiesterase, an enzyme that regulates intracellular levels of cyclic AMP [].
Physical and Chemical Properties Analysis
Solubility: The solubility of triazolopyrimidine derivatives can vary depending on the substituents. Introduction of polar groups, such as hydroxyl or amino groups, can enhance water solubility [].
Applications
Drug discovery: It serves as a key intermediate for synthesizing a diverse library of triazolopyrimidine derivatives that can be screened for various biological activities, such as anticancer, antiviral, antimicrobial, and cardiovascular effects [, , , , , , ].
Compound Description: MTPPN is a phthalonitrile compound investigated for its potential as a drug candidate. Studies have explored its structural and spectral properties using TD-DFT methods, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Molecular docking simulations suggest that MTPPN exhibits inhibitory activity against enzymes such as AChE, BChE, and α-GLY proteins. []
Relevance: MTPPN shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural difference is the substitution of the chlorine atom in the target compound with an oxygen-linked phthalonitrile group at the 7-position in MTPPN. []
cis-[PtCl2(Hmtpo-N3)2].2H2O (1)
Compound Description: This compound is a cisplatin analogue with antitumor properties. It features two Hmtpo (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine) ligands coordinated to a central platinum atom in a cis configuration. Studies have investigated its reactivity with model nucleobases, DNA interaction, and anticancer activity against human cancer cell lines (MCF-7 breast carcinoma and A121 ovarian carcinoma). []
Relevance: The Hmtpo ligand in this platinum complex is structurally similar to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Both compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure. The main difference lies in the presence of a chlorine atom at the 7-position in the target compound, while Hmtpo has an oxo group at the 7-position and lacks a substituent at the 5-position. []
Compound Description: These are palladium and platinum organometallic complexes containing the HmtpO ligand (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine). []
Relevance: The HmtpO ligand in these complexes shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The primary structural difference lies in the presence of a chlorine atom at the 7-position in the target compound, while HmtpO has an oxo group at the 7-position and lacks a substituent at the 5-position. []
Compound Description: These are palladium and platinum complexes featuring two HmtpO ligands (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine) in a head-to-head atropisomer configuration. []
Relevance: Similar to the previous compounds, the HmtpO ligand in these complexes shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the presence of a chlorine atom at the 7-position in the target compound, whereas HmtpO has an oxo group at the 7-position and lacks a substituent at the 5-position. []
[Pd(tmeda)(C6F5)(mtpO)]
Compound Description: This palladium complex contains the anionic mtpO ligand, which is the deprotonated form of HmtpO (4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine). []
Relevance: The mtpO ligand is structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. They share the core [, , ]triazolo[1,5-a]pyrimidine structure, but mtpO exists in its deprotonated form and has an oxo group at the 7-position, while the target compound has a chlorine substituent at the 7-position. []
Compound Description: This is a dinuclear palladium complex bridged by two deprotonated mtpO ligands. []
Relevance: Like the previous compounds, the mtpO ligand in this complex is structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine due to the shared [, , ]triazolo[1,5-a]pyrimidine core. The difference lies in the deprotonated state and the oxo group at the 7-position of mtpO compared to the chlorine substituent in the target compound. []
Compound Description: These are dinuclear palladium and platinum complexes where two metal centers are bridged by two deprotonated mtpO ligands. []
Compound Description: These palladium and platinum complexes contain both the neutral HmtpO ligand and its deprotonated form, mtpO. Interestingly, these complexes exhibit prototropic exchange between the two heterocyclic ligands. []
Relevance: Both the HmtpO and mtpO ligands in these complexes are structurally related to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine as they share the core [, , ]triazolo[1,5-a]pyrimidine structure. The differences lie in the presence of a chlorine atom at the 7-position in the target compound, while HmtpO and mtpO have an oxo group at that position, and mtpO is in its deprotonated form. []
Compound Description: This compound serves as a precursor in cyclocondensation reactions with hydroxylamine or hydrazine to form various triazolopyrimidine derivatives. []
Relevance: Compound 3 shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural differences are the presence of a phenyl group at the 7-position and an acetyl group at the 6-position in compound 3, whereas the target compound has a chlorine atom at the 7-position and a hydrogen atom at the 6-position. []
Compound Description: This compound is a product of the cyclocondensation reaction between 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (3) and hydroxylamine. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but it has undergone further modification through cyclocondensation, resulting in a fused isoxazole ring. []
Compound Description: This compound is synthesized via cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (3) with hydrazine. It can undergo pyrimidine ring cleavage in the presence of methanolic hydrogen chloride. []
Relevance: Like the previous compound, this compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine but has a fused pyrazole ring due to cyclocondensation. []
Compound Description: This compound is formed by the cleavage of the pyrimidine ring in 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine (4b) under acidic conditions. []
Relevance: Although not a direct derivative, this compound originates from a [, , ]triazolo[1,5-a]pyrimidine precursor and highlights the reactivity of this class of compounds. Its structural similarity lies in the presence of the 1,2,4-triazole moiety. []
Compound Description: This group of compounds represents a series of derivatives synthesized via reactions of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones. These compounds are of interest for their potential biological activity. []
Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural difference is the substitution pattern at the 2- and 7-positions. While the target compound has a chlorine atom at the 7-position and no substituent at the 2-position, this group of compounds has an aryl group at the 7-position and an amino group at the 2-position. []
Compound Description: This family of compounds is synthesized via the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-2-buten-1-ones. These derivatives are notable for their potential biological activity. []
Relevance: These derivatives also share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. Similar to the previous group, the key structural distinction lies in the substitution pattern at the 2-, 5-, and 7-positions. This group features an aryl group at the 5-position, a methyl group at the 7-position, and an amino group at the 2-position, differing from the target compound's chlorine at the 7-position and lack of substituents at the 2- and 5-positions. []
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine
Compound Description: This compound is the central structural motif in many of the discussed research papers. While not a direct derivative, its crystal structure and molecular packing have been studied, providing insights into the intermolecular interactions of this class of compounds. []
Relevance: This compound represents the core structure of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, lacking only the chlorine substituent at the 7-position. []
Compound Description: This compound is a ligand in several mononuclear chlorido platinum(II) complexes investigated for their in vitro cytotoxic activity against human tumor cell lines. []
Relevance: Ibmtp shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. They differ in their substituents at the 7-position, where ibmtp has an isobutyl group, and the target compound has a chlorine atom. []
Compound Description: Flumetsulam is a herbicide investigated for its anaerobic aquatic degradation as a potential route for dissipation in the environment. []
Relevance: Flumetsulam belongs to the [, , ]triazolo[1,5-a]pyrimidine class, similar to 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The key structural differences are the presence of a 2,6-difluorophenyl-sulfonamide group at the 2-position in Flumetsulam, whereas the target compound lacks any substituent at this position. Additionally, Flumetsulam lacks any substituent at the 7-position, while the target compound has a chlorine atom. []
Compound Description: This compound is an ester whose structure has been elucidated through X-ray crystallography, confirming its isomeric configuration. This compound is relevant in the context of heterocyclic chemistry and its potential for designing antiviral agents. []
Relevance: This ester shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main difference lies in the presence of an ethoxycarbonylmethyl substituent at the 7-position in the ester, while the target compound has a chlorine atom at that position. []
Compound Description: This group of compounds encompasses a series of derivatives where the aryl group and its substitution pattern vary. These compounds have been studied for their crystal structures and intermolecular interactions, revealing variations in hydrogen bonding patterns and supramolecular assemblies based on the substituents present. []
Compound Description: Designed and synthesized as a potential antitumor agent, this compound features a cyano group at the 6-position of the triazolopyrimidine scaffold. []
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main structural difference lies in the presence of a cyano group at the 6-position in this compound and a chlorine substituent at the 7-position in the target compound. []
Compound Description: This compound exhibits potent antiviral activity against the West Nile Virus (WNV) and is under investigation for its potential use in treating WNV infections in humans and animals. []
Compound Description: This compound is characterized by its unique spirocyclic structure, featuring a benzopyran ring system fused to the triazolopyrimidine moiety. Its crystal structure reveals two independent molecules in the asymmetric unit, with variations in the conformation of the pyrimidine ring and the orientation of the hydroxyphenyl substituent. []
2-Amino[1,2,4]triazolo[1,5-a]pyrimidines
Compound Description: This broad group of compounds encompasses various C-6 ester-substituted amino-TZP analogues, synthesized through a Biginelli-like multicomponent reaction (MCR). These compounds are of significant interest for their potential antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2. []
Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but they exhibit structural variations at the 2-, 5-, 6-, and 7-positions. While the target compound has a chlorine atom at the 7-position and no substituents at the other positions, this group of compounds features an amino group at the 2-position, and various substituents at the 5-, 6-, and 7-positions. []
Compound Description: This compound is characterized by its nearly planar bicyclic triazolopyrimidine ring system and has been structurally elucidated through X-ray crystallography. []
8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines
Compound Description: These compounds are synthesized through a bromine-mediated oxidative cyclization of aldehyde-derived hydrazones and are considered useful synthetic intermediates due to the presence of halogen functionalities on the pyrimidine nucleus, allowing for various chemical transformations. []
Relevance: Although structurally distinct, these compounds belong to the broader family of triazolopyrimidines, highlighting the diversity within this class of heterocyclic compounds. These compounds are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []
1,2,4-Triazolo[1,5-c]pyrimidines
Compound Description: This family of compounds represents a group of isomers of [, , ]triazolo[4,3-c]pyrimidines, and they can be accessed through a base- or acid-promoted Dimroth rearrangement of the [4,3-c] isomers. []
Relevance: Similar to the previous group, these compounds are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, highlighting the structural diversity within the triazolopyrimidine class. []
Compound Description: UP 269-6 is a non-peptide angiotensin II antagonist that has undergone clinical trials for treating hypertension and chronic heart failure. []
Relevance: UP 269-6 is an example of a biologically active [, , ]triazolo[1,5-c]pyrimidine derivative, showcasing the therapeutic potential of this class of compounds, which are isomers of [, , ]triazolo[1,5-a]pyrimidines, including the target compound. []
Compound Description: This group of compounds was developed as inhibitors of cAMP phosphodiesterase, targeting potential cardiovascular applications. []
Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The main difference lies in the 2- and 7-position substituents. These derivatives feature an alkylthio group at the 2-position and various substituents at the 5- and 7-positions, whereas the target compound has a chlorine atom at the 7-position and no substituents at the 2- and 5-positions. []
Compound Description: Compound 23 exhibits potent coronary vasodilating activity, surpassing that of trapidil. Moreover, it demonstrates antihypertensive activity comparable to guanethidine sulfate, making it a promising candidate for cardiovascular drug development. []
Compound Description: This group of compounds represents a series of triazolopyrimidines investigated for their anticancer activity. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro while not competing with paclitaxel for binding. []
Compound Description: This compound serves as a reactive species in reactions with α,β-unsaturated carbonyl compounds, leading to the formation of alkylated heterocycles. []
Relevance: Compound 5 also shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine but differs by having a phenyl group at the 7-position, while the target compound has a chlorine atom at that position. []
Compound Description: This series of compounds exhibits promising antiproliferative activity against cancer cell lines Bel-7402 and HT-1080, surpassing the activity of cisplatin in several instances. []
5-Chloro-7-methyl(8) and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (10)
Compound Description: These compounds are synthesized through an unequivocal synthetic route starting from 2-amino-4-chloro-6-methylpyrimidine, demonstrating a distinct approach to constructing the triazolopyrimidine scaffold. []
Compound Description: These compounds serve as precursors for the synthesis of N-benzylidene derivatives, which are of interest for their potential biological activities. []
Compound Description: This compound acts as a highly versatile building block for synthesizing various tricyclic and tetracyclic ring systems containing the triazolo[1,5-a]pyrimidine skeleton. []
Compound Description: This novel heterocyclic ring system is synthesized through a multistep process starting from 2,4-dichloro-6-methylpyrimidin-5-amine. The regioselectivity of the ring closure is studied using density functional theory (DFT) calculations. []
Relevance: These compounds, although structurally distinct, highlight the diversity and possibilities for creating fused heterocyclic systems incorporating the triazole and pyrimidine rings, similar to the [, , ]triazolo[1,5-a]pyrimidine core found in 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []
Compound Description: This compound, representing a novel heterocyclic ring system, is synthesized from 6-hydrazino[1]benzothieno[2,3-c]quinoline through treatment with formic acid. []
Relevance: While structurally distinct, this compound showcases the feasibility of creating complex fused heterocyclic systems incorporating the triazole and pyrimidine rings, much like the [, , ]triazolo[1,5-a]pyrimidine core in 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. []
Compound Description: These compounds, when heated with benzylamine, undergo an unusual transformation to yield 1-hydroxyimidazoles. []
Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, but they have a nitro group at the 6-position and a p-N,N-dimethylaminophenyl group at the 7-position, distinct from the chlorine atom at the 7-position in the target compound. [31
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a natural product found in Cryptomeria japonica, Taxus cuspidata, and other organisms with data available.